Alizarin

Descripción general

Descripción

Históricamente, se derivaba de las raíces de la planta de la rubia (Rubia tinctorum) y se ha utilizado como un tinte rojo prominente para tejidos textiles . En 1869, se convirtió en el primer tinte natural que se produjo sintéticamente . La alizarina es conocida por su color rojo intenso y se utiliza en diversas aplicaciones, incluida la investigación biológica y el teñido de textiles .

Rutas Sintéticas y Condiciones de Reacción:

De Antraquinona: El material de partida para la síntesis de alizarina es la antraquinona, que se puede obtener por acilación de Friedel-Crafts del benceno con anhídrido ftálico. La antraquinona se sulfonata luego con ácido sulfúrico concentrado a altas temperaturas para dar ácido antraquinona-β-sulfónico.

Por Bromación de Antraquinona: En este método, la antraquinona se broma para producir dibromoantraquinona.

Síntesis a partir de Catecol: La alizarina también se puede sintetizar condensando catecol con anhídrido ftálico en presencia de cloruro de aluminio anhidro o ácido sulfúrico concentrado a 70°C.

Métodos de Producción Industrial: La producción industrial de alizarina normalmente implica la sulfonación de antraquinona seguida de fusión con sosa cáustica. Este método es preferido debido a su eficiencia y rentabilidad .

Tipos de Reacciones:

Reducción: La alizarina se puede reducir para formar antraceno.

Sustitución: La alizarina puede participar en reacciones de sustitución, particularmente con halógenos y otros electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan comúnmente agentes oxidantes fuertes como permanganato de potasio o ácido crómico.

Reducción: Se puede utilizar polvo de zinc en presencia de un ácido para la reducción de alizarina.

Sustitución: La halogenación se puede lograr utilizando bromo o cloro en condiciones controladas.

Principales Productos Formados:

Oxidación: Antraquinona y sus derivados.

Reducción: Antraceno.

Sustitución: Derivados halogenados de alizarina.

Aplicaciones Científicas De Investigación

Biomedical Research Applications

1. Cancer Treatment

Alizarin has garnered attention for its potential as an antitumor agent. Research indicates that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

- Osteosarcoma and Breast Cancer: A study demonstrated that low concentrations of this compound significantly inhibited the proliferation of osteosarcoma (IC50 values ranging from 27.5 to 69.9 µg/ml) and breast carcinoma cells (IC50 of 62.1 µg/ml). The mechanism involves the inhibition of ERK phosphorylation and cell cycle arrest in the S-phase, suggesting its potential use in treating bone-related cancers .

- Pancreatic Cancer: this compound shows a synergistic effect when combined with gemcitabine, enhancing its efficacy against pancreatic cancer. It induces apoptosis by inhibiting the NF-κB signaling pathway, which is often overactivated in cancer cells, thereby reducing resistance to chemotherapy .

2. Bone Health and Osteoporosis

This compound is utilized in studies related to bone growth and osteoporosis due to its affinity for calcium. It is often used as a staining agent to visualize calcium deposits in tissues.

- Calcium Staining: this compound red staining is a common technique in histology to identify mineralized tissues, allowing researchers to study bone development and pathology effectively. The dye precipitates free calcium, turning tissue sections red upon immersion .

Industrial Applications

1. Dyeing and Textiles

This compound was historically significant as one of the first natural dyes to be synthesized artificially. It is widely used in the textile industry for dyeing cotton, wool, and silk due to its vibrant red color.

- Application in Textiles: The dyeing process using this compound can produce rich colors that are resistant to fading, making it a preferred choice for various fabrics .

2. Biological Staining

In addition to its use in textiles, this compound serves as a vital tool in biological research:

- Histological Studies: It is employed for staining procedures that allow scientists to visualize calcium deposits within tissues, aiding in the understanding of various biological processes and diseases .

Case Study 1: this compound in Osteosarcoma Treatment

A study conducted on osteosarcoma cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis selectively in malignant cells while showing minimal toxicity towards normal cells. This selectivity highlights its potential as a targeted therapy for bone cancers .

Case Study 2: Combination Therapy for Pancreatic Cancer

In preclinical models, this compound was combined with gemcitabine to assess its effectiveness against pancreatic cancer. Results indicated that this combination significantly enhanced tumor suppression compared to gemcitabine alone, suggesting a promising avenue for overcoming drug resistance in pancreatic cancer treatments .

Mecanismo De Acción

La alizarina ejerce sus efectos a través de diversos mecanismos:

Actividad antioxidante: La alizarina puede eliminar radicales libres y quelar iones metálicos, mostrando así propiedades antioxidantes.

Agonista del receptor AHR: La alizarina actúa como un agonista del receptor de hidrocarburos aromáticos (AHR), mejorando la actividad de la enzima CYP1A1 e induciendo cambios transcripcionales en las células de hepatomas.

Inhibición enzimática: La alizarina puede inhibir enzimas como la glutatión S-transferasa, la manganeso peroxidasa y la lacasa, que están involucradas en su degradación.

Comparación Con Compuestos Similares

La alizarina forma parte de la familia de las antraquinonas, que incluye varios compuestos similares:

Antraquinona: El compuesto principal de la alizarina, utilizado en la producción de tintes y pigmentos.

Cúrcuma: Otro compuesto natural con propiedades antioxidantes, utilizado en alimentos y medicina.

Alizarina Cianina Verde y Alizarina Azul Brillante: Tintes relacionados con diferentes colores y aplicaciones.

Singularidad de la Alizarina: Las propiedades únicas de la alizarina, como su color rojo intenso, su capacidad para teñir depósitos de calcio y sus diversas aplicaciones en varios campos, la distinguen de otros derivados de la antraquinona .

Actividad Biológica

Alizarin, a naturally occurring anthraquinone, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the various aspects of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (1,2-dihydroxyanthraquinone) is primarily known for its historical use as a dye but has also been investigated for its pharmacological properties. It is derived from the roots of the madder plant and has been utilized in traditional medicine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects, particularly against biofilm-forming bacteria such as Staphylococcus aureus. A study demonstrated that this compound at a concentration of 10 μg/ml could inhibit biofilm formation by multiple strains of S. aureus and Staphylococcus epidermidis by over 80% compared to untreated controls. The inhibition was confirmed through COMSTAT analysis, which measured biomass and thickness of biofilms .

Table 1: Biofilm Inhibition by this compound

| Bacterial Strain | Biofilm Biomass Reduction (%) | Mean Thickness Reduction (μm) |

|---|---|---|

| MSSA 6538 | ≥80 | From 12 to 0.9 |

| MSSA 476 | ≥80 | Not specified |

| S. epidermidis | ≥80 | Not specified |

Additionally, this compound was found to modulate the expression of biofilm-related genes, significantly repressing the alpha-hemolysin gene (hla) and other virulence factors .

Anticancer Properties

This compound's potential as an anticancer agent has been explored in various studies. It has been reported to extend the lifespan of tumor-bearing mice and inhibit tumor incidence and metastasis. In a recent study involving tumor models, this compound demonstrated significant antitumor activity by inducing apoptosis in cancer cells .

Case Study: Antitumor Effects of this compound

In a controlled experiment with mice bearing tumors:

- Treatment Group : Mice received this compound.

- Control Group : Mice received no treatment.

- Outcome : The treatment group showed a marked decrease in tumor size and improved survival rates compared to controls.

This compound is known to act through various biochemical pathways. One significant pathway involves its interaction with the aryl hydrocarbon receptor (AHR), where it enhances the expression of cytochrome P450 1A1 (CYP1A1). This activation suggests a role in metabolizing xenobiotics and potentially influencing carcinogenic processes .

Table 2: AHR-CYP1A1 Activation by this compound

| Concentration (μM) | CYP1A1 Activity (Relative Units) |

|---|---|

| 0 | Baseline |

| 5 | Increased |

| 10 | Significantly increased |

Cytotoxicity and Safety Profile

While this compound shows promising biological activities, its safety profile must be considered. Studies have indicated potential carcinogenic effects in certain contexts, specifically in kidney and liver tissues when administered at high concentrations .

Table 3: Carcinogenic Potential of this compound

| Lesion Type | Control (%) | This compound (%) |

|---|---|---|

| Nodular hyperplasia | 0 | 10 |

| Hepatocellular adenoma | 0 | 4.8 |

| Hemangiosarcoma | 0 | 4.8 |

Análisis De Reacciones Químicas

Friedel-Crafts Acylation Route

- Mechanism : Benzene reacts with phthalic anhydride in the presence of AlCl₃ to form anthraquinone, which is subsequently sulfonated and fused with NaOH.

- Key Reaction :

- Optimal Conditions : Sulfonation at 180–200°C, alkali fusion at 190–200°C .

Bromination Route

- Bromination of anthraquinone yields 1,2-dibromoanthraquinone, which undergoes hydrolysis:

- Yield : ~85% under sealed-tube conditions (100°C, 14 hours) .

Complexation with Metal Ions

This compound forms stable complexes with divalent and trivalent metal ions, critical for its use as a mordant dye:

- Spectroscopic Evidence :

pH-Dependent Reactions

This compound acts as a pH indicator due to reversible deprotonation:

| pH Range | Color | Structure |

|---|---|---|

| <5.5 | Yellow | Neutral form (undissociated hydroxyls) |

| 5.5–7.2 | Red | Mono-deprotonated (enolate formation) |

| >10.1 | Purple | Di-deprotonated (dianion stabilized) |

Enzymatic Degradation

- White-Rot Fungi (Trametes gibbosa) :

Oxidative Decomposition

- UV/Water-Induced Reactions :

Stability and Side Reactions

Key Research Findings

- Synthetic Efficiency : Bromination-alkali fusion achieves higher purity (94–97%) compared to sulfonation routes .

- Environmental Impact : Hybrid pigments (e.g., this compound-Mg/Al composites) reduce dye leaching by 70% in aqueous media .

- Toxicity : this compound Red S inhibits catalase (76.2% activity loss at 5 μM) via binding to active-site residues .

Propiedades

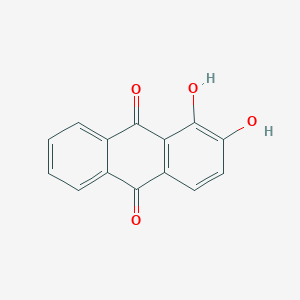

IUPAC Name |

1,2-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCKGOZRHPZPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045960 | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-orange crystals slightly soluble in water; [Sax] | |

| Record name | Alizarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72-48-0 | |

| Record name | Alizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.